Triticone C -

Triticone C

Catalog Number: EVT-14419507
CAS Number:
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Triticone C is primarily sourced from Pyrenophora tritici-repentis, a fungal pathogen known to cause net blotch disease in barley. The production of triticones, including Triticone C, is linked to specific biosynthetic gene clusters that involve polyketide synthase and nonribosomal peptide synthase enzymes .

Classification

Triticone C is classified under the category of spirocyclic lactams, which are characterized by their unique ring structures that confer various biological activities. It shares similarities with other triticones, such as Triticone A and B, but exhibits distinct functional groups and biological effects .

Synthesis Analysis

Methods

The synthesis of Triticone C involves a biosynthetic pathway facilitated by polyketide synthase and nonribosomal peptide synthase enzymes. The key gene cluster responsible for its production has been identified, indicating that the deletion of this hybrid PKS-NRPS gene results in the loss of all triticone production .

Technical Details

Recent studies have demonstrated that Triticone C can be synthesized through various methods, including total synthesis approaches that involve multiple steps to construct its complex structure. For instance, researchers have achieved total synthesis of related compounds like des-hydroxy Triticone A and B using chemoselective reactions . The synthesis often requires careful control of reaction conditions to achieve desired stereochemistry and yield.

Molecular Structure Analysis

Structure

The molecular formula for Triticone C is C14H17NO5C_{14}H_{17}NO_5, with a molecular weight of approximately 279.29 g/mol. Its structure features a spirocyclic lactam core, which is integral to its biological activity.

Data

  • IUPAC Name: (6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione
  • Canonical SMILES: CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
  • InChI Key: UEEZHRJFRYRGNC-ODJODULFSA-N

These structural details highlight the complexity of Triticone C and its potential interactions with biological systems .

Chemical Reactions Analysis

Reactions

Triticone C undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions can lead to the formation of hydroxylated derivatives or other modified compounds depending on the specific conditions applied .

Technical Details

The reactivity of Triticone C can be attributed to its functional groups which allow it to participate in diverse chemical transformations. For example, oxidation reactions may yield products that exhibit enhanced biological activities or altered pharmacological properties.

Mechanism of Action

Process

The mechanism of action for Triticone C involves the inhibition of enzymes containing thiol functional groups. This inhibition affects critical physiological processes such as photosynthesis and cellular respiration in plants. The molecular targets include enzymes involved in energy production pathways, leading to disrupted metabolic regulation .

Data

Research indicates that Triticone C may play a significant role in modulating plant responses to pathogen attacks by interfering with essential metabolic functions within host plants.

Physical and Chemical Properties Analysis

Physical Properties

Triticone C is typically characterized by its solid-state form at room temperature with specific melting points that vary based on purity and synthesis methods.

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and ethanol.
  • Stability: Stability can vary based on environmental conditions; exposure to light or heat may lead to degradation.

Relevant data suggest that understanding these properties is crucial for optimizing its use in scientific research and potential applications .

Applications

Triticone C has several applications across various scientific fields:

  • Biological Research: Used as a molecular probe to study enzyme inhibition and biochemical processes.
  • Pharmaceutical Development: Investigated for its antimicrobial properties and potential role in combating antibiotic resistance due to its activity against metallo-beta-lactamases.
  • Agricultural Science: Studied for its phytotoxic effects on crops, providing insights into plant-pathogen interactions and potential strategies for disease management .
Biosynthetic Pathways and Gene Cluster Architecture

Hybrid PKS-NRPS Systems in Triticone C Production

Triticone C belongs to the spirocyclic γ-lactam class of fungal secondary metabolites, characterized by a distinctive spirocenter connecting a bicyclic lactam core to variable polyketide side chains. Its biosynthesis relies on a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system encoded within the Ttc biosynthetic gene cluster (Ttc BGC). The core enzyme TtcA functions as an iterative type I PKS-NRPS megasynthase that orchestrates both polyketide chain assembly and peptide coupling:

  • The PKS module incorporates malonyl-CoA and methylmalonyl-CoA extender units, generating a polyketide chain with a β-keto group that undergoes reductive processing (ketoreduction, dehydration) to form an α,β-unsaturated thioester intermediate [1].
  • The NRPS module activates and loads an L-alanine residue via its adenylation (A) domain. The condensation (C) domain catalyzes nucleophilic attack by the amine group of L-alanine on the PKS-derived acyl chain, forming an amide bond [1] [6].
  • The thioesterase (TE) domain then releases the linear product via macrocyclization, generating the conserved spirocyclic γ-lactam scaffold common to all triticones [1].

Post-assembly tailoring significantly contributes to structural diversity:

  • Cytochrome P450 oxidases (e.g., TtcB, TtcC) catalyze site-specific hydroxylations and epoxidations of the polyketide moiety, explaining the variable oxygenation patterns observed in triticone derivatives [1].
  • Methyltransferases (e.g., TtcD) methylate hydroxyl or carboxyl groups, enhancing structural complexity [1].

Table 1: Core Enzymatic Domains in TtcA PKS-NRPS Hybrid

DomainFunctionActive Site MotifProduct Modification
KS (β-Ketoacyl Synthase)Chain elongation via decarboxylative condensationCys-His-HisPolyketide backbone assembly
AT (Acyltransferase)Selection of malonyl/methylmalonyl extender unitsSer-Tyr-SerMethyl side chain introduction
KR (Ketoreductase)Reduction of β-keto group to β-hydroxylTyr-X-X-X-AsnStereospecific hydroxyl formation
DH (Dehydratase)Elimination of water from β-hydroxy thioesterAsp-His-HisFormation of α,β-unsaturated bond
A (Adenylation)Activation and loading of L-alanineAsp-X-Phe/IleAmino acid substrate specificity
C (Condensation)Peptide bond formation between polyketide and amino acidAsp-X-His-X-X-GlyAmide linkage for macrocyclization
TE (Thioesterase)Macrocyclization and product releaseGly-X-Ser-X-Glyγ-Lactam ring formation

Role of the Ttc Biosynthetic Gene Cluster in Structural Diversification

The ~45 kb Ttc cluster in Pyrenophora tritici-repentis (Ptr) contains 15 co-regulated genes essential for triticone diversification. Beyond the core TtcA PKS-NRPS, this cluster encodes enzymes that modify the nascent scaffold:

  • Oxidative tailoring: Three cytochrome P450 genes (TtcB, TtcC, TtcE) introduce hydroxyl groups at positions C-8, C-10, and C-12 of the polyketide chain. Triticone C (C₁₄H₁₇NO₅) arises from hydroxylation at C-10 followed by dehydration, distinguishing it from the dihydroxylated triticone A/B isomers [1].
  • Reductive modifications: A short-chain dehydrogenase/reductase (TtcF) reduces the C-4 carbonyl to a secondary alcohol in triticones E/F, while its absence in triticone C biosynthesis preserves the ketone functionality [1].
  • Export and regulation: An MFS transporter (TtcM) exports mature triticones, while a Zn₂Cys₆ transcription factor (TtcR) activates cluster expression under specific nutrient conditions (e.g., nitrogen limitation) [1].

Deletion studies confirm the cluster's role:

  • ΔTtcA mutants abolish ALL triticone production (including 37 derivatives beyond the known A-F), proving its indispensability [1].
  • ΔTtcB mutants accumulate non-hydroxylated intermediates, demonstrating its role in early-stage oxidation [1].

Table 2: Genetic Variation in the Ttc Cluster Across Fungal Species

SpeciesCluster Size (kb)Core Genes (PKS-NRPS, P450s)Tailoring EnzymesUnique Metabolites
Pyrenophora tritici-repentis~45TtcA, TtcB, TtcC, TtcETtcF (SDR), TtcD (MT)Triticones A-F (37 variants)
Curvularia pallescens~38CpaA, CpaB, CpaCCpaD (FMO), CpaE (AT)Curvupallides A-C
Bipolaris spp.~42BpsA, BpsBBpsC (P450), BpsD (MT)Bipolatricones 1-3
Cochliobolus lunatus~40CluA, CluBCluC (P450)Lunatricones A-B

Comparative Analysis of Fungal Secondary Metabolite Clusters

The evolutionary conservation of spiro-γ-lactam pathways is evident when comparing the Ttc cluster to analogous BGCs in other Dothideomycetes fungi:

  • Cpa cluster in Curvularia pallescens:
  • The Cpa cluster shares 65% amino acid identity with Ttc but exhibits key functional divergences. Its PKS module (CpaA) lacks a dehydratase (DH) domain, resulting in saturated polyketide chains rather than the α,β-unsaturated system in triticones [8].
  • An auxiliary flavin-dependent monooxygenase (CpaD) catalyzes epoxidation absent in Ptr, yielding curvupallides instead of triticones [8].
  • Despite structural similarities (e.g., spirostaphylotrichin C ≈ triticone A), C. pallescens does not produce triticone C, highlighting how subtle enzymatic differences redirect biosynthesis [1] [8].

  • Evolutionary dynamics:

  • Phylogenomic analysis suggests horizontal gene transfer (HGT) of a progenitor PKS-NRPS cluster from Aspergillaceae to Dothideomycetes ~150 MYA, followed by lineage-specific diversification [9] [10].
  • In Hypoxylaceae (Xylariales), analogous clusters (e.g., in Hypoxylon rubiginosum) retain the PKS-NRPS core but lack homologs of TtcE/TtcF, resulting in brasilane-type metabolites rather than triticones [10].
  • Fusarium graminearum possesses a truncated cluster lacking NRPS components, explaining its inability to produce γ-lactams [9].

  • Functional plasticity:

  • The Ttc cluster's variable tailoring enzymes act as "plug-ins" that generate chemical diversity from a conserved core scaffold. For example:
  • TtcF (SDR) presence → triticones E/F (alcohols)
  • TtcD (MT) activity → methylated triticone derivatives [1]
  • In Staphylotrichum coccosporum, a non-ribosomal peptide synthetase (NRPS) replaces the PKS-NRPS hybrid, yielding staphylotrichins with peptide-derived side chains [1].

Concluding Insight:Triticone C exemplifies how conserved megasynthase scaffolds, combined with evolutionarily dynamic tailoring enzymes, enable fungal strains to generate structurally diverse metabolites from genetically related BGCs. The Ttc and Cpa clusters represent variations on a theme, where domain loss/gain and HGT drive functional innovation in spiro-γ-lactam biosynthesis.

Properties

Product Name

Triticone C

IUPAC Name

(6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11?,12-,14?/m0/s1

InChI Key

UEEZHRJFRYRGNC-ODJODULFSA-N

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O

Isomeric SMILES

CC/C=C/1\C=CC(=O)[C@@H](C12C(C(=C)N(C2=O)OC)O)O

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